molecular formula C19H19NO4S B8615608 3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid CAS No. 123985-34-2

3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid

Cat. No.: B8615608
CAS No.: 123985-34-2
M. Wt: 357.4 g/mol
InChI Key: UXTJLCWDHLUAQF-UHFFFAOYSA-N
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Description

3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, an acetylthio group, and a phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- typically involves multiple steps. One common route includes the acylation of benzoic acid derivatives followed by the introduction of the acetylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]amino]- involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylpropyl moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-amino-2-methyl-
  • Benzoic acid, 3-(acetyloxy)-, methyl ester
  • Benzoic acid, 3-(acetylamino)-, methyl ester

Uniqueness

3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

123985-34-2

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

3-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]benzoic acid

InChI

InChI=1S/C19H19NO4S/c1-13(21)25-12-16(10-14-6-3-2-4-7-14)18(22)20-17-9-5-8-15(11-17)19(23)24/h2-9,11,16H,10,12H2,1H3,(H,20,22)(H,23,24)

InChI Key

UXTJLCWDHLUAQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Aminobenzoic acid (1.4 g) is suspended in chloroform (50 ml), and thereto is added triethylamine (2.06 g), and to the mixture is added 2-acetylthiomethyl-3-phenylpropionyl chloride (2.61 g) with stirring under ice cooling, and the mixture is stirred for 30 minutes and further at room temperature three nights. To the reaction mixture is added water, and the mixture is acidified with hydrochloric acid and extracted with chloroform. The extract is washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure. The residue is purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile). The fractions containing the desired compound are collected and concentrated under reduced pressure. The precipitates are separated by filtration and recrystallized from 50% aqueous ethanol to give the title compound (1.5 g).
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Synthesis routes and methods II

Procedure details

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